molecular formula C18H17ClN4O3 B2453099 1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207041-56-2

1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2453099
CAS RN: 1207041-56-2
M. Wt: 372.81
InChI Key: SDYHSDPRCLFGDO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been shown to have several interesting properties that make it a promising candidate for various research fields.

Scientific Research Applications

Molecular Interactions and Structural Analysis

  • π-Hole Tetrel Bonding Interactions : The synthesis and characterization of triazole derivatives, including those with phenyl substituents similar to the query compound, have been studied. These compounds exhibit π-hole tetrel bonding interactions, which are crucial for self-assembly and molecular recognition processes. This phenomenon is analyzed using Hirshfeld surface analysis and DFT calculations, indicating the compound's potential application in the design of new molecular materials and sensors (Ahmed et al., 2020).

Spectroscopic Properties and Solvent Effects

  • Solvatochromic Shift Method : The absorption and fluorescence spectra of carboxamides, closely related to the compound , show significant changes in different solvents. This property is used to estimate ground and excited state dipole moments, highlighting their potential in photophysical studies and the development of fluorescent probes (Patil et al., 2011).

Biological Activities and Applications

  • Antimicrobial and Antifungal Agents : A series of 1,4-disubstituted 1,2,3-triazole derivatives exhibit moderate to good activities against various bacterial and fungal strains, suggesting the potential use of these compounds, including those structurally related to the query compound, in developing new antimicrobial agents (Jadhav et al., 2017).

Chemical Synthesis and Methodology

  • Novel Synthetic Routes : Research on triazole derivatives, including the methodological development for synthesizing such compounds, has been reported. These studies provide insights into efficient and novel synthetic routes that can be applied to produce compounds with potential pharmaceutical applications (Bonacorso et al., 2015).

Material Science and Electronic Properties

  • Nonlinear Optical Properties : Studies have explored the electronic and nonlinear optical properties of heterocyclic compounds similar to the query chemical. These compounds are promising candidates for applications in optoelectronics and photonic devices, offering insights into the design and synthesis of materials with enhanced optical properties (Beytur & Avinca, 2021).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c1-25-15-8-3-12(17(9-15)26-2)10-20-18(24)16-11-23(22-21-16)14-6-4-13(19)5-7-14/h3-9,11H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYHSDPRCLFGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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